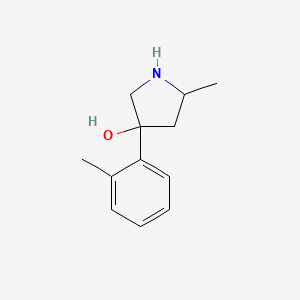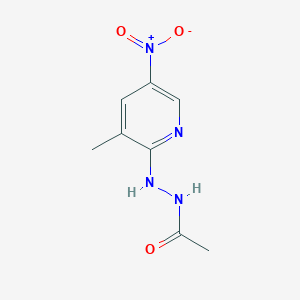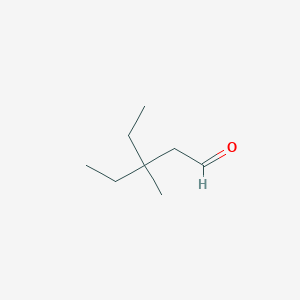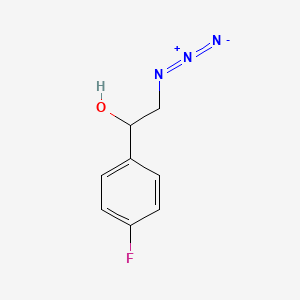
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate is a chemical compound with a complex structure that includes a purine ring system. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
The synthesis of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 6-aminopurine with benzoyl chloride to form 6-(benzoylamino)purine. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2-(6-benzamido-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:
6-Benzoylamino-9H-purine-9-acetic acid: This compound shares a similar structure but lacks the ethyl ester group, which can affect its reactivity and applications.
9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester:
Propriétés
Numéro CAS |
171406-46-5 |
|---|---|
Formule moléculaire |
C16H15N5O3 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
ethyl 2-(6-benzamidopurin-9-yl)acetate |
InChI |
InChI=1S/C16H15N5O3/c1-2-24-12(22)8-21-10-19-13-14(17-9-18-15(13)21)20-16(23)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,17,18,20,23) |
Clé InChI |
UNELGEAKTHZXBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

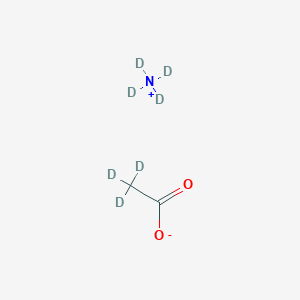

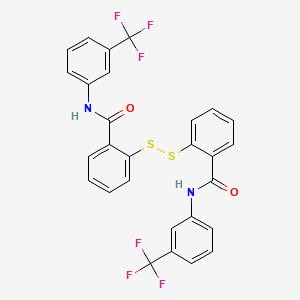

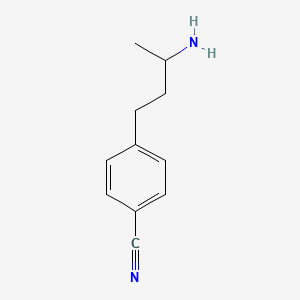
![2-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8684816.png)

